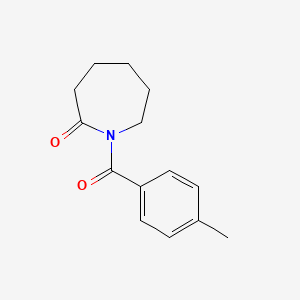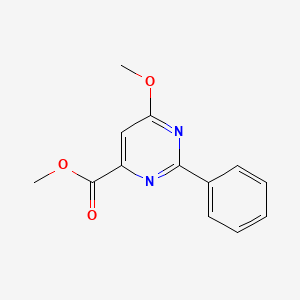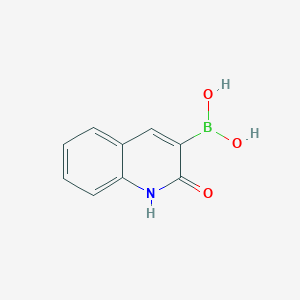
(2-Hydroxyquinolin-3-yl)boronic acid
説明
“(2-Hydroxyquinolin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1101864-58-7 and a molecular weight of 188.98 . It has a linear formula of C9H8BNO3 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “(2-Hydroxyquinolin-3-yl)boronic acid” is represented by the InChI string: InChI=1S/C9H8BNO3/c12-9-7 (10 (13)14)5-6-3-1-2-4-8 (6)11-9/h1-5,13-14H, (H,11,12) . Its canonical SMILES representation is: B (C1=CC2=CC=CC=C2NC1=O) (O)O .Chemical Reactions Analysis
Boronic acids, including “(2-Hydroxyquinolin-3-yl)boronic acid”, are known for their ability to form reversible covalent bonds with diol groups found in sugars and glycoproteins . This property has been utilized in various chemical reactions, including the Passerini-type three-component coupling reaction .Physical And Chemical Properties Analysis
“(2-Hydroxyquinolin-3-yl)boronic acid” has a molecular weight of 188.98 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass is 189.0597233 g/mol .科学的研究の応用
Electroluminescent Properties
(2-Hydroxyquinolin-3-yl)boronic acid derivatives, such as 8-hydroxyquinolato boron compounds, have been studied for their electroluminescent properties. These compounds emit green-blue color under UV light and have been used in electroluminescent (EL) devices, showing potential as good electron transport materials in these applications (Wu et al., 2000).
Metal Ion Sensing
Another application of 8-hydroxyquinoline derivatives is in metal ion sensing. They have been developed as chromo- and fluoroionophores, exhibiting selective sensing properties, especially for Hg(2+) ions in aqueous solutions (Moon et al., 2004).
pH-Sensing Properties
These compounds have also been explored for their pH-sensing properties. 8-Hydroxyquinoline-substituted boron-dipyrromethene derivatives have been found to display OFF-ON-OFF type pH-dependent fluorescent sensor capabilities, making them potentially useful in biological and chemical sensing applications (Chen et al., 2011).
Bioconjugation
Boronic acids, including derivatives of (2-Hydroxyquinolin-3-yl)boronic acid, have been utilized in bioconjugation. They can form reversible covalent bonds with oxygen/nitrogen nucleophiles, which is useful in designing dynamic materials that respond to different pH levels, carbohydrates, and other biological factors (Russo et al., 2020).
Luminescence Studies
There are studies on the synthesis, crystal structures, and luminescence properties of monoboron complexes with 8-hydroxyquinoline derivatives. These compounds exhibit significant luminescence properties, making them valuable in the field of materials science and photophysics (Ruelas-Álvarez et al., 2022).
Molecular Signature Detection
In the medical field, (2-Hydroxyquinolin-3-yl)boronic acid derivatives have been used for detecting molecular signatures of certain bacteria. For example, boron-doped diamond electrodes have been employed for the simultaneous detection of signal molecules produced by Pseudomonas aeruginosa, showcasing the potential of these compounds in medical diagnostics (Buzid et al., 2016).
Corrosion Inhibition
In materials science, derivatives of 8-hydroxyquinoline have been studied as corrosion inhibitors for metals, highlighting their potential in protecting materials from corrosive environments (Faydy et al., 2019).
特性
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRFRJDLNNSOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2NC1=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677803 | |
| Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyquinolin-3-yl)boronic acid | |
CAS RN |
1101864-58-7 | |
| Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester](/img/structure/B1391721.png)
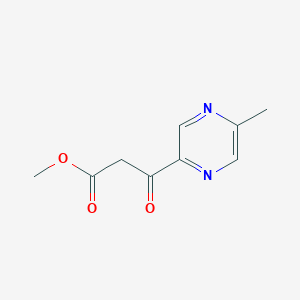
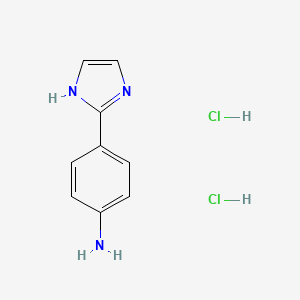
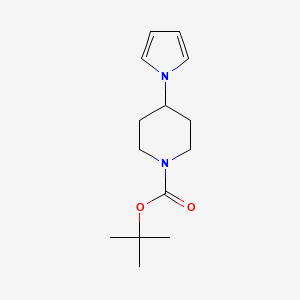
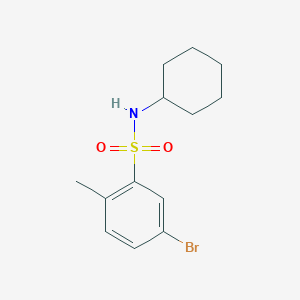
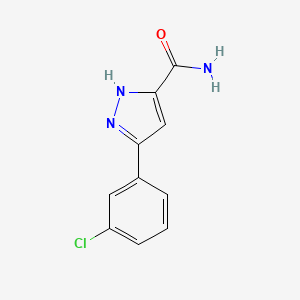

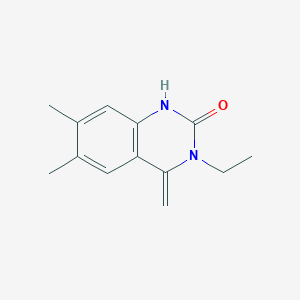
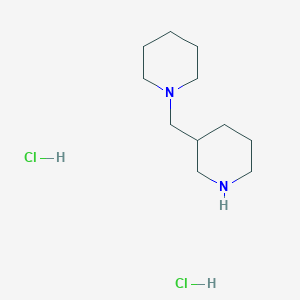
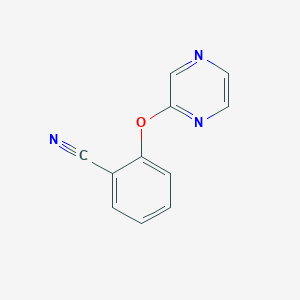
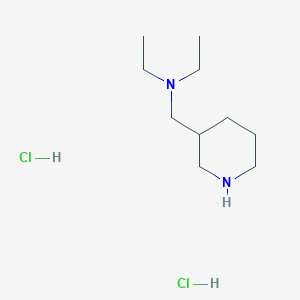
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)
